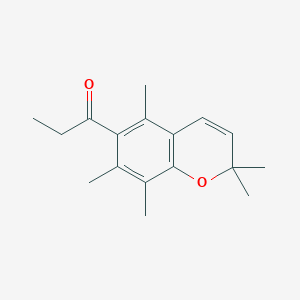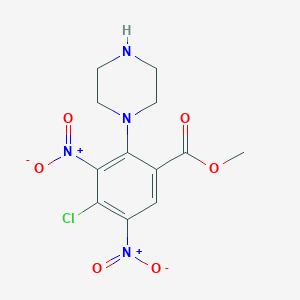![molecular formula C16H22O4S2 B14178527 2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde CAS No. 922149-27-7](/img/structure/B14178527.png)
2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde is a chemical compound known for its unique structure and properties It contains a benzaldehyde group attached to a macrocyclic ether containing both oxygen and sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde typically involves the reaction of benzaldehyde with 1,4-dioxa-7,10-dithiacyclododecane. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the ether linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).
Major Products
Oxidation: 2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzoic acid.
Reduction: 2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
科学的研究の応用
2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used in the synthesis of complex macrocyclic compounds and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
作用機序
The mechanism of action of 2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde involves its ability to form stable complexes with metal ions. The oxygen and sulfur atoms in the macrocyclic ring can coordinate with metal ions, facilitating various catalytic processes. The benzaldehyde group can also participate in reactions with biological molecules, potentially affecting enzyme activity and other biochemical pathways.
類似化合物との比較
Similar Compounds
- 1,4-Dioxa-7,10-dithiacyclododecane-8-carbonitrile
- 1,4-Dioxa-7,11-dithiacyclotridecan-9-one
- 7,10-Dithia-12-crown-4
Uniqueness
2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde is unique due to the presence of both oxygen and sulfur atoms in its macrocyclic ring, which enhances its ability to form stable complexes with a variety of metal ions. This property makes it particularly useful in catalysis and coordination chemistry, distinguishing it from other similar compounds.
特性
CAS番号 |
922149-27-7 |
|---|---|
分子式 |
C16H22O4S2 |
分子量 |
342.5 g/mol |
IUPAC名 |
2-(1,4-dioxa-7,10-dithiacyclododec-8-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C16H22O4S2/c17-11-14-3-1-2-4-16(14)20-12-15-13-21-9-7-18-5-6-19-8-10-22-15/h1-4,11,15H,5-10,12-13H2 |
InChIキー |
DUBCTEKYEYKRPP-UHFFFAOYSA-N |
正規SMILES |
C1COCCSC(CSCCO1)COC2=CC=CC=C2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


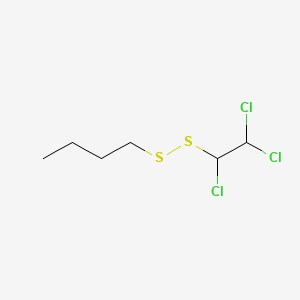
![4-[4-(Triphenylethenyl)phenyl]morpholine](/img/structure/B14178453.png)
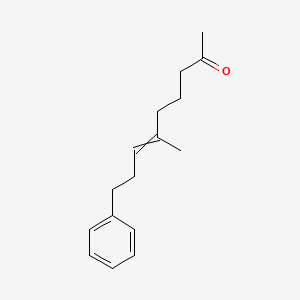
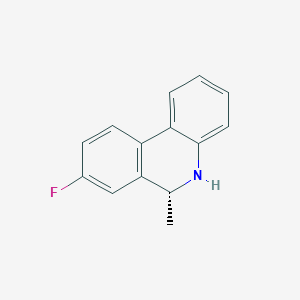
![[1-(Benzyloxy)propoxy]benzene](/img/structure/B14178471.png)
![Cyclohexanone, 2-[(R)-(2-chlorophenyl)hydroxymethyl]-, (2S)-](/img/structure/B14178479.png)
![(1S,2R,3S,6R)-4-Bromo-7-oxabicyclo[4.1.0]hept-4-ene-2,3-diol](/img/structure/B14178480.png)
![2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14178483.png)
![9-Azabicyclo[4.2.1]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)-](/img/structure/B14178485.png)
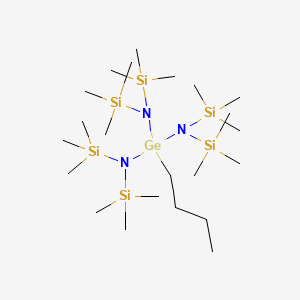
![1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]piperidine](/img/structure/B14178493.png)

